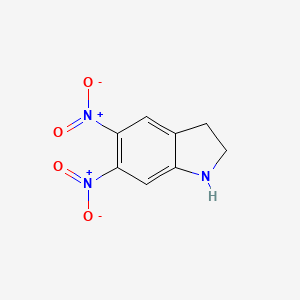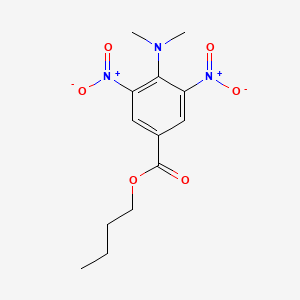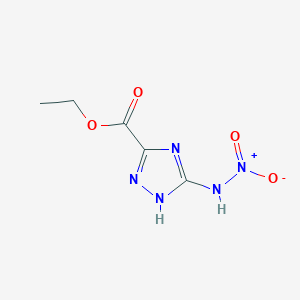![molecular formula C30H22N2O3 B11552127 1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate](/img/structure/B11552127.png)
1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a naphthalene core with an imine linkage to an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL NAPHTHALENE-1-CARBOXYLATE typically involves the following steps:
Formation of the imine linkage: This is achieved by reacting 4-acetamidobenzaldehyde with 2-aminonaphthalene under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine linkage to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism by which 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL NAPHTHALENE-1-CARBOXYLATE exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Electron Transport: In materials science, the compound’s conjugated system facilitates electron transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL METHYL ETHER: This compound differs by having a methyl ether group instead of a carboxylate group.
1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL BENZOATE: This compound has a benzoate ester instead of a naphthalene-1-carboxylate.
Uniqueness: 1-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]NAPHTHALEN-2-YL NAPHTHALENE-1-CARBOXYLATE is unique due to its dual naphthalene structure, which provides enhanced conjugation and potential for diverse chemical modifications. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C30H22N2O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[1-[(4-acetamidophenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C30H22N2O3/c1-20(33)32-24-16-14-23(15-17-24)31-19-28-26-11-5-3-8-22(26)13-18-29(28)35-30(34)27-12-6-9-21-7-2-4-10-25(21)27/h2-19H,1H3,(H,32,33) |
InChI Key |
JZQGDWDBGNYZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552058.png)
![2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552061.png)
![N'-[(1E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11552064.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11552065.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552066.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11552086.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552087.png)
![3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11552099.png)



![N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11552132.png)
![2-(3,4-dimethylphenoxy)-N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11552140.png)
![2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11552141.png)
